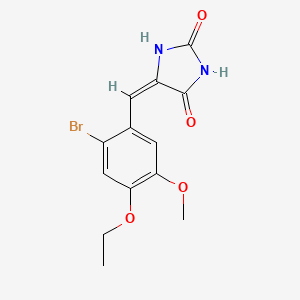![molecular formula C16H30N4O2S B5510357 N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)
N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of chemicals that can be involved in a wide range of biological and chemical processes. Its structure suggests potential for interactions with biological systems, given the presence of pyrazol and pyrrolidinyl groups, which are common in pharmacologically active molecules.
Synthesis Analysis
Synthetic routes for compounds involving methanesulfonamide groups have been explored in various contexts. For instance, the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, which are HMG-CoA reductase inhibitors, involves specific steps that may offer insight into the synthesis of the compound (Watanabe et al., 1997).
Molecular Structure Analysis
The molecular and supramolecular structures of compounds similar to the target molecule, like N-[2-(pyridin-2-yl)ethyl]methanesulfonamide derivatives, have been characterized, showing significant insights into bond angles, hydrogen bonding, and molecular conformations (Jacobs et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Methanesulfonamide derivatives have been synthesized and evaluated for their potential as HMG-CoA reductase inhibitors, a key enzyme in cholesterol biosynthesis. For instance, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates demonstrated potent inhibitory activity against this enzyme, suggesting potential applications in cholesterol management and cardiovascular disease treatment (Watanabe et al., 1997).
Catalytic and Synthetic Applications
Methanesulfonamide derivatives have shown utility in catalysis, such as in the synthesis of 2-amino-3-cyanopyridines. Nicotinium methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, was found to be an effective catalyst for this synthesis under solvent-free conditions, highlighting the role of such compounds in facilitating chemical reactions (Tamaddon & Azadi, 2018).
Environmental and Material Science
In the environmental sector, methane oxidation studies have employed catalysts to convert methane to methyl hydroperoxide and other oxygenates under mild conditions, showcasing the potential of methanesulfonamide-related catalysts in addressing environmental challenges and creating valuable chemical products (Nizova et al., 1997).
Insecticidal Applications
Research into novel pyrazole methanesulfonates has revealed insecticidal properties, with certain derivatives showing low levels of acute mammalian toxicity while being effective against pests. This suggests the potential for developing safer, more effective insecticides based on methanesulfonamide chemistry (Finkelstein & Strock, 1997).
Drug Development and Medical Research
Lastly, methanesulfonamide derivatives like AZD9668 have been investigated for their pharmacological properties, particularly as inhibitors of neutrophil elastase, an enzyme implicated in respiratory diseases. Such compounds offer promising avenues for therapeutic development against conditions like chronic obstructive pulmonary disease and bronchiectasis (Stevens et al., 2011).
Eigenschaften
IUPAC Name |
N-[(3S,4R)-1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O2S/c1-11(2)6-13-7-14(18-17-13)8-20-9-15(12(3)4)16(10-20)19-23(5,21)22/h7,11-12,15-16,19H,6,8-10H2,1-5H3,(H,17,18)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQKBDYIXXPARI-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NNC(=C1)CN2CC(C(C2)NS(=O)(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NNC(=C1)CN2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)
![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)
![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)



![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)
![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)
![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)